molecular formula C12H17NO2 B14045505 (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide

(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide

Cat. No.: B14045505
M. Wt: 207.27 g/mol
InChI Key: CPFYFTYVCYKOBY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a benzamide group attached to a hydroxy-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide typically involves the following steps:

    Starting Materials: Benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol.

    Reaction: The reaction between benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the nucleophile used, but typical reagents include alkyl halides and bases.

Major Products Formed

    Oxidation: Formation of (S)-N-(1-oxo-3-methylbutan-2-yl)benzamide.

    Reduction: Formation of (S)-N-(1-hydroxy-3-methylbutan-2-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile.

Scientific Research Applications

(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and pain modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The enantiomer of the compound with different stereochemistry.

    N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The racemic mixture containing both (S) and ® enantiomers.

    N-(1-hydroxy-3-methylbutyl)benzamide: A similar compound with a different substitution pattern on the butyl side chain.

Uniqueness

(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the hydroxy group also allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide

InChI

InChI=1S/C12H17NO2/c1-9(2)11(8-14)13-12(15)10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H,13,15)/t11-/m1/s1

InChI Key

CPFYFTYVCYKOBY-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.